3,4,5-Trichloro-2H-pyran-2-one
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Overview
Description
3,4,5-Trichloro-2H-pyran-2-one is a heterocyclic compound containing a six-membered ring with three chlorine atoms and one oxygen atom. This compound is part of the 2H-pyran family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-2H-pyran-2-one typically involves the reaction of pyrylium salts with organometallic compounds. One common method is the oxa-6π-electrocyclization of dienones, which leads to the formation of the 2H-pyran ring . This reaction is often catalyzed by Lewis acids or Brønsted acids under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyran derivatives .
Scientific Research Applications
3,4,5-Trichloro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one: A simpler analog without chlorine atoms, known for its role in natural products and synthetic chemistry.
3,4-Dihydro-2H-pyran-2-one: A reduced form with different reactivity and applications.
6-Phenyl-3,4,5-Trichloro-2H-pyran-2-one: A derivative with a phenyl group, used in specialized chemical research.
Uniqueness
The chlorine atoms enhance the compound’s electrophilicity, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
5659-38-1 |
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Molecular Formula |
C5HCl3O2 |
Molecular Weight |
199.41 g/mol |
IUPAC Name |
3,4,5-trichloropyran-2-one |
InChI |
InChI=1S/C5HCl3O2/c6-2-1-10-5(9)4(8)3(2)7/h1H |
InChI Key |
NVAWHMYDXFOOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=O)O1)Cl)Cl)Cl |
Origin of Product |
United States |
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